molecular formula C17H10BrF3O6S B2891578 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate CAS No. 315714-08-0

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Cat. No. B2891578
CAS RN: 315714-08-0
M. Wt: 479.22
InChI Key: VXOPONBSYVSEDZ-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate” is a complex organic molecule. It contains a chromen-7-yl methanesulfonate core, which is a common structure in many bioactive compounds. The molecule also contains a bromophenoxy group and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-7-yl core, a type of fused ring system common in many natural products and pharmaceuticals. The bromophenoxy and trifluoromethyl groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-withdrawing nature of the trifluoromethyl group and the potential for nucleophilic aromatic substitution at the bromophenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the bromophenoxy group could enhance its reactivity .

Scientific Research Applications

Synthesis and Molecular Structures

  • Microwave-Assisted Synthesis : Qi et al. (2014) demonstrated the efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) using methanesulfonic acid-catalyzed, microwave-assisted reactions. This method offers advantages such as high yield, short reaction time, and low energy consumption (Qi et al., 2014).

  • Structural Characterization : The molecular structures of di- and triindolylmethanes, including 4-bromophenyldi(3-methylindol-2-yl)methane, were studied by Mason et al. (2003). They reported on spectroscopic data and X-ray crystal structures (Mason et al., 2003).

  • Synthesis of Trifluoromethyl-Substituted Chromenes : Wen et al. (2012) described a method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives, which can be converted into multifunctional benzoxepins (Wen et al., 2012).

  • X-ray Crystal Structure Analysis : Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, providing insights into its structure and potential applications in fluoro-containing materials (Li et al., 2015).

Chemical Reactions and Properties

  • Reactions with Aromatic Aldehydes : The reaction of aromatic aldehydes with 4-hydroxycoumarin in the presence of a Bronsted acidic ionic liquid was investigated by Tavakoli-Hoseini et al. (2011), highlighting the formation of biscoumarins and tetracyclic compounds (Tavakoli-Hoseini et al., 2011).

  • Study of Methanesulfonyl Radical Reactions : The study by Flyunt et al. (2001) on the methanesulfonyl radical in the absence and presence of dioxygen provides insights into the chemical behavior and reaction pathways of related compounds (Flyunt et al., 2001).

  • Bromination of Trifluoromethanesulfonamide Derivatives : Shainyan et al. (2015) explored the bromination of trifluoromethanesulfonamide derivatives, contributing to the understanding of reactions involving trifluoromethyl groups (Shainyan et al., 2015).

  • Synthesis of Chromene Derivatives : The work by Thadkapally et al. (2016) on the synthesis of 3-arylsulfonyl-4H-chromene derivatives highlights the reactivity and potential applications of similar compounds (Thadkapally et al., 2016).

Potential Applications and Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : Raghu et al. (2009) synthesized novel bis-chromene derivatives with potential antimicrobial activity, showcasing the biological applications of similar compounds (Raghu et al., 2009).

  • Antiproliferative Activity of Coumarins : Rao et al. (2016) synthesized and tested a series of coumarins for their antiproliferative activity, indicating the therapeutic potential of related chemical structures (Rao et al., 2016).

  • Synthesis of Chromeno Pyrimidinone Derivatives : Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives with antimicrobial activity, which could be relevant for the development of new drugs (Banothu & Bavanthula, 2012).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3O6S/c1-28(23,24)27-9-6-7-10-13(8-9)26-16(17(19,20)21)15(14(10)22)25-12-5-3-2-4-11(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPONBSYVSEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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